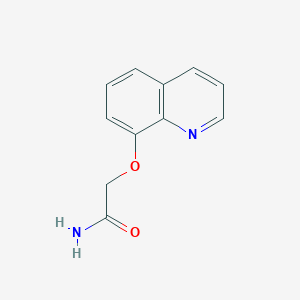

2-(喹啉-8-氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Quinolin-8-yloxy)acetamide is a chemical compound that has been the subject of various studies due to its potential therapeutic applications. While the provided data does not specifically mention 2-(Quinolin-8-yloxy)acetamide, it does include information on closely related compounds, such as 2-(quinolin-4-yloxy)acetamides, which have been identified as potent inhibitors of Mycobacterium tuberculosis growth and have shown activity against drug-resistant strains . These compounds have also been evaluated for their therapeutic efficacy in treating diseases like Japanese encephalitis .

Synthesis Analysis

The synthesis of related 2-(quinolin-4-yloxy)acetamides involves various chemical modifications of lead compounds to yield highly potent antitubercular agents . Novel derivatives have been synthesized using the Ugi four-component reaction and copper-catalyzed tandem reactions , as well as the Passerini three-component reaction . These methods provide rapid access to structurally varied compounds, indicating a versatile synthetic pathway that could potentially be applied to the synthesis of 2-(Quinolin-8-yloxy)acetamide.

Molecular Structure Analysis

The molecular structure of these compounds has been studied in the context of their interaction with biological targets. For example, the crystal structure of tubulin bound to quinolin-6-yloxyacetamides revealed that these compounds bind to the colchicine site on tubulin, explaining their mechanism of microtubule destabilization . Similarly, the structure of 2-(quinolin-4-yloxy)acetamides has been linked to their activity against the cytochrome bc1 complex in Mycobacterium tuberculosis .

Chemical Reactions Analysis

The chemical reactivity of 2-(quinolin-4-yloxy)acetamides has been explored in the context of their antitubercular activity. These compounds have shown synergism with rifampicin and have been found to target the cytochrome bc1 complex, which is a key component in the respiratory chain of Mycobacterium tuberculosis . The identification of their molecular target has been crucial for understanding their mechanism of action and for the development of novel drug candidates.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(quinolin-4-yloxy)acetamides have been evaluated to determine their drug-like characteristics. Studies have shown that these compounds possess good kinetic solubility, high permeability, and a low rate of in vitro metabolism . Additionally, they have been found to be devoid of apparent toxicity to mammalian cells and do not show signs of cardiac toxicity in zebrafish models . The pharmacokinetic profiles of these compounds have also been assessed, indicating their potential for in vivo effectiveness .

科学研究应用

抗结核活性

- 相关化合物 2-(喹啉-4-氧基)乙酰胺对结核分枝杆菌生长(包括耐药菌株)表现出有效的体外抑制作用。这些化合物表现出的最低抑菌浓度 (MIC) 值低至 0.05 μM,表明具有显著的抗结核潜力。它们对哺乳动物细胞的毒性也较低,并且在斑马鱼模型中没有表现出心脏毒性,这表明在结核病治疗开发中具有良好的前景 (Pissinate 等人,2016)。

- 对 2-(喹啉-4-氧基)乙酰胺的进一步研究表明,这些化合物与一线抗结核药物利福平具有协同作用。它们良好的渗透性、中等代谢率和低药物相互作用风险突显了它们作为治疗结核病的新型替代疗法的潜力 (Giacobbo 等人,2017)。

结构和荧光性质

- 对包括 N-环己基-2-(喹啉-8-氧基)乙酰胺在内的各种喹啉衍生物的结构方面进行的研究表明,它们具有有趣的性质,例如凝胶形成和与不同酸形成的晶体结构。这些结构性质对于了解这些化合物在各个领域的物理特性和潜在应用非常重要 (Karmakar 等人,2007)。

- 探索了使用 N-(喹啉-8-基)-2-(喹啉-8-氧基)乙酰胺作为荧光传感器来区分镉离子和锌离子。该传感器表现出高选择性和灵敏度,展示了其在环境监测和分析化学中的潜在应用 (Zhou 等人,2012)。

结核病治疗的分子靶标识别

- 研究了 2-(喹啉-4-氧基)乙酰胺在结核分枝杆菌中的分子靶标。发现这些化合物对耐多药的临床分离株有效,并且细胞色素 bc1 复合物被确定为它们的分子靶标。这一发现对于开发用于治疗多重耐药结核病的新候选药物至关重要 (Subtil 等人,2017)。

抗结核药物的计算机模拟分析

- 对 2-(喹啉-4-氧基)乙酰胺类似物进行了深入的生物评估,针对结核分枝杆菌中的过氧化氢酶-过氧化物酶。通过计算方法,这些研究有助于了解这些化合物作为抗结核剂的潜力,这对于未来的药物开发工作非常有价值 (Oyebamiji 等人,2021)。

安全和危害

未来方向

作用机制

Target of Action

The primary target of 2-(Quinolin-8-yloxy)acetamide is the cytochrome bc1 complex of Mycobacterium tuberculosis . This complex plays a crucial role in the electron transport chain, which is essential for the survival and growth of the bacteria .

Mode of Action

2-(Quinolin-8-yloxy)acetamide interacts with its target by inhibiting the function of the cytochrome bc1 complex . This inhibition disrupts the electron transport chain, leading to a halt in the energy production of the bacteria, thereby inhibiting its growth .

Biochemical Pathways

The affected pathway is the electron transport chain in Mycobacterium tuberculosis. The inhibition of the cytochrome bc1 complex disrupts this pathway, leading to a decrease in ATP production, which is vital for the survival and replication of the bacteria .

Result of Action

The molecular effect of 2-(Quinolin-8-yloxy)acetamide’s action is the disruption of the electron transport chain in Mycobacterium tuberculosis . On a cellular level, this leads to a halt in energy production, inhibiting the growth of the bacteria .

属性

IUPAC Name |

2-quinolin-8-yloxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-10(14)7-15-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7H2,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPWWOUWKKOGJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC(=O)N)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

A: The molecular formula of 2-(Quinolin-8-yloxy)acetamide is C11H10N2O2, and its molecular weight is 202.21 g/mol. This compound and its derivatives have been characterized using various spectroscopic techniques including 1H NMR, 13C NMR, IR, and FAB+-MS. []

A: The spatial orientation of the amide group in 2-(Quinolin-8-yloxy)acetamide derivatives plays a crucial role in their fluorescence behavior. For instance, N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide displays a stretched conformation. When protonated, it adopts a tweezer-like geometry and exhibits fluorescence. []

A: Yes, 2-(Quinolin-8-yloxy)acetamide and its derivatives can act as ligands, forming complexes with various metal ions, including lanthanides like Europium (Eu(III)), [] and transition metals like Zinc (Zn(II)), [, , ], Copper (Cu(II)), [, ] and Cadmium (Cd(II)). []

A: The fluorescence properties of these complexes are influenced by factors such as the nature of the metal ion and the specific substituents on the ligand. For instance, the Europium(III) complex with N-(4-chlorophenyl)-2-(quinolin-8-yloxy)acetamide exhibits the highest fluorescence intensity among a series of analogous complexes. This is attributed to the ligand's triplet state energy being well-matched to the resonance level of the Eu(III) ion. []

A: Studies focusing on the antimalarial activity of 2-(Quinolin-8-yloxy)acetamide derivatives revealed that incorporating hydroxyaromatic acid salts significantly enhanced potency compared to the parent compound. Interestingly, this enhanced activity was found to be independent of iron chelation, inhibition of hemozoin formation, or antioxidant properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B2524296.png)

![1-(2-nitrophenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B2524297.png)

![Tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B2524301.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2524303.png)

![3-(benzo[d][1,3]dioxol-5-yl)-2,6-diethyl-7-isopropoxy-4H-chromen-4-one](/img/structure/B2524306.png)

![5-(4-(dimethylamino)phenyl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2524308.png)

![ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2524310.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2524311.png)

![tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/no-structure.png)

![3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2524315.png)